4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid
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Overview
Description
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid is a chemical compound with the molecular formula C12H11NO4 It is characterized by the presence of a phthalimide group attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid typically involves the reaction of γ-aminobutyric acid with phthalic anhydride. The reaction is carried out in toluene with the addition of triethylamine, and the mixture is heated at 110°C for about 18 hours . Another method involves the use of thionyl chloride and bromine to produce a brominated derivative, which is then further reacted to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with careful control of temperature and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amide derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents such as DCC (dicyclohexylcarbodiimide) are commonly used for coupling reactions with amines.
Oxidation and Reduction: Standard oxidizing and reducing agents may be employed, though specific examples are not provided in the literature.
Major Products
The major products formed from these reactions include various amide derivatives, which can be further characterized using spectral techniques like IR, NMR, and mass spectroscopy .
Scientific Research Applications
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of γ-aminobutyric acid (GABA) derivatives.
Biology: Investigated for its potential anticonvulsant properties in various seizure models.
Medicine: Explored for its neuroprotective effects and potential use in treating epilepsy.
Industry: Utilized in the synthesis of other complex organic molecules and potential pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid involves its interaction with GABA receptors in the central nervous system. By modulating these receptors, the compound can exert anticonvulsant effects, reducing the occurrence and severity of seizures . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests a role in enhancing GABAergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
4-((1,3-Dioxoisoindolin-2-yl)butanamide): An amide derivative with similar anticonvulsant properties.
2-Bromo-4-((1,3-Dioxoisoindolin-2-yl)butanoic acid): A brominated derivative used in further synthetic applications.
Uniqueness
4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid is unique due to its specific structural configuration, which allows it to interact effectively with GABA receptors. This interaction is crucial for its potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)oxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(15)6-3-7-18-13-11(16)8-4-1-2-5-9(8)12(13)17/h1-2,4-5H,3,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMHYKBKARTHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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